2-Bromo-5-fluoro-4-thiocyanatoaniline
Description
Properties
IUPAC Name |
(4-amino-5-bromo-2-fluorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2S/c8-4-1-7(12-3-10)5(9)2-6(4)11/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNBVAIZLOCOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674925 | |
| Record name | 4-Amino-5-bromo-2-fluorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-25-9 | |
| Record name | 4-Amino-5-bromo-2-fluorophenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-5-fluoro-4-thiocyanatoaniline: Molecular Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 2-bromo-5-fluoro-4-thiocyanatoaniline, a halogenated and thiocyanated aniline derivative with potential applications in medicinal chemistry and drug discovery. This document delves into its molecular structure, proposes a detailed synthetic pathway, and discusses its potential utility based on the established significance of related compounds.
Introduction: The Significance of Substituted Thiocyanatoanilines
Aryl thiocyanate compounds are recognized as pivotal building blocks in the synthesis of a wide array of bioactive compounds and serve as versatile intermediates for various functional group transformations.[1] Their ability to be converted into other valuable moieties such as thiophenols, thioethers, and sulfur-containing heterocycles underscores their importance in the development of novel therapeutic agents.[1] The strategic incorporation of bromine and fluorine atoms onto the aniline scaffold can further modulate the physicochemical and pharmacological properties of the molecule, including its metabolic stability, lipophilicity, and binding interactions with biological targets. This guide focuses on the specific regioisomer, 2-Bromo-5-fluoro-4-thiocyanatoaniline, providing a foundational understanding for researchers and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-bromo-5-fluoro-4-thiocyanatoaniline is characterized by a benzene ring substituted with an amino group, a bromine atom, a fluorine atom, and a thiocyanate group. The substitution pattern is critical in defining the molecule's electronic and steric properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂S | Calculated |
| Molecular Weight | 247.09 g/mol | Calculated |
| CAS Number | 1133115-25-9 | Angene Chemical |
| Predicted LogP | 3.1 | Calculated |
| Predicted pKa | 1.5 (most acidic), 2.8 (most basic) | Calculated |
The amino group at position 1 is a strong activating group, donating electron density into the aromatic ring. The bromine atom at position 2 and the fluorine atom at position 5 are both halogens with inductive electron-withdrawing effects and resonance electron-donating effects. The thiocyanate group at position 4 is a pseudohalogen with a strong electron-withdrawing character. The interplay of these substituents creates a unique electronic environment on the aniline ring, influencing its reactivity and potential biological activity.
Caption: 2D representation of 2-Bromo-5-fluoro-4-thiocyanatoaniline.
Proposed Synthetic Pathway
A plausible and efficient multi-step synthesis of 2-bromo-5-fluoro-4-thiocyanatoaniline can be designed starting from the commercially available 2-bromo-5-fluoroaniline. The proposed pathway involves the introduction of a nitro group, which then serves as a precursor to the target thiocyanate functionality via a Sandmeyer-type reaction.
Sources
Introduction: Strategic Importance and Synthetic Rationale
An In-Depth Technical Guide to the Proposed Synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline
2-Bromo-5-fluoro-4-thiocyanatoaniline is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, amino, and thiocyanato groups on the aniline scaffold offers multiple points for further chemical modification, making it a versatile intermediate for accessing complex molecular architectures. The thiocyanate moiety, in particular, is a valuable precursor for the synthesis of various sulfur-containing heterocycles and can be converted into other functional groups such as thiols, thioethers, and sulfonamides. [1] This guide presents a comprehensive, proposed synthetic route to 2-Bromo-5-fluoro-4-thiocyanatoaniline, designed for researchers and drug development professionals. As a direct, documented synthesis for this specific molecule is not readily available in the current literature, this protocol has been meticulously developed by leveraging established principles of electrophilic aromatic substitution and adapting proven methodologies for the thiocyanation of substituted anilines. [2][3]The narrative that follows emphasizes the causality behind experimental choices, ensuring that the proposed protocol is a self-validating system grounded in authoritative chemical literature.
Proposed Synthetic Pathway: An Overview
The proposed synthesis commences with the commercially available and well-documented starting material, 2-bromo-5-fluoroaniline. [4][5][6]The core of the synthesis is a regioselective electrophilic aromatic substitution reaction to introduce the thiocyanate group at the C4 position of the aniline ring. This is achieved through the in situ generation of an electrophilic thiocyanating agent from ammonium thiocyanate and bromine in a suitable solvent system.
Figure 1: Proposed single-step synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline.
Mechanistic Insights and Regioselectivity
The success of this synthesis hinges on the precise control of regioselectivity during the electrophilic thiocyanation step. The directing effects of the substituents on the 2-bromo-5-fluoroaniline ring are paramount in determining the position of the incoming thiocyanate group. [7][8][9]
-
Amino Group (-NH₂): The amino group at C1 is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system. [10]This significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to it, making them more susceptible to electrophilic attack.
-
Bromo (-Br) and Fluoro (-F) Groups: These halogen substituents at C2 and C5, respectively, are deactivating via the inductive effect but are also ortho, para-directors due to resonance effects.
The overall regioselectivity is determined by the interplay of these effects. The potent activating and directing effect of the amino group is the dominant factor. [9]The positions ortho to the amino group are C2 (blocked by the bromo group) and C6. The position para to the amino group is C4. Of the available positions, the C4 position is the most electronically activated by the amino group and is sterically unhindered, making it the most probable site for electrophilic substitution. The reaction is expected to proceed via the formation of a sigma complex (arenium ion), which is most stabilized when the electrophile adds to the para position. [9] The electrophilic thiocyanating agent, thiocyanogen ((SCN)₂), is generated in situ from the oxidation of ammonium thiocyanate by bromine. [2][3] Reaction: 2 NH₄SCN + Br₂ → (SCN)₂ + 2 NH₄Br
The thiocyanogen then acts as the electrophile in the subsequent aromatic substitution reaction.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and has not been optimized. It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Proposed Quantity | Molar Equivalents |
| 2-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.01 | 9.50 g (50.0 mmol) | 1.0 |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 4.19 g (55.0 mmol) | 1.1 |
| Bromine | Br₂ | 159.81 | 8.79 g (2.82 mL, 55.0 mmol) | 1.1 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 150 mL | - |
| Deionized Water | H₂O | 18.02 | ~1 L | - |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | As needed | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃(aq) | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For extraction/recrystallization | - |
| Hexane | C₆H₁₄ | 86.18 | For recrystallization | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the proposed synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-5-fluoroaniline (9.50 g, 50.0 mmol) and ammonium thiocyanate (4.19 g, 55.0 mmol) in 100 mL of glacial acetic acid.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath with constant stirring.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.82 mL, 55.0 mmol) in 50 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Precipitation: Pour the reaction mixture slowly into a beaker containing approximately 800 mL of ice-cold deionized water with vigorous stirring. A solid precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is colorless and neutral.
-
Work-up: To remove any residual acid, suspend the crude solid in a saturated sodium bicarbonate solution and stir for 15 minutes. Filter the solid again. If the solid has a yellow or orange tint due to residual bromine, wash it with a small amount of cold, dilute sodium thiosulfate solution, followed by deionized water.
-
Purification: The crude 2-Bromo-5-fluoro-4-thiocyanatoaniline can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.
Safety and Handling Precautions
This synthesis involves hazardous chemicals and should only be conducted in a laboratory setting with appropriate safety measures in place.
-
Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes and is toxic if inhaled. [11][12]Always handle liquid bromine in a well-ventilated fume hood, wearing heavy-duty nitrile gloves, a lab coat, and chemical splash goggles or a face shield. [13][14]Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Thiocyanates: Thiocyanates are toxic. Avoid inhalation of dust and contact with skin and eyes. [15]In case of contact, wash the affected area thoroughly with water.
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Use in a fume hood and wear appropriate personal protective equipment.
-
General Precautions: Perform a thorough risk assessment before starting the experiment. Ensure that all glassware is clean and dry. Use a blast shield if there is any concern about the reaction's exothermicity.
Characterization and Validation
The identity and purity of the final product, 2-Bromo-5-fluoro-4-thiocyanatoaniline, should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and regiochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the amino (-NH₂) and thiocyanate (-SCN) functional groups.
-
Melting Point Analysis: To assess the purity of the final compound.
By adhering to the principles and procedures outlined in this guide, researchers can undertake a rational and scientifically sound approach to the synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline, a valuable intermediate for further discovery and development.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Nitro-4-thiocyanoaniline. Retrieved from [Link]
- Google Patents. (2013). CN102875389A - Preparation method of 2-bromo-5-fluoroaniline.
-
MDPI. (2022). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]
-
ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Retrieved from [Link]
-
PMC. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Retrieved from [Link]
- Google Patents. (1964). US3129262A - Reduction of organic thiocyanates.
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
-
ResearchGate. (2020). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from [Link]
-
PMC. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Retrieved from [Link]
- Google Patents. (1934). US1970303A - Method of purifying ammonium thiocyanate.
-
ResearchGate. (2013). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]
-
NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
RSC Publishing. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound for. Retrieved from [Link]
-
YouTube. (2020). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
- Google Patents. (2023). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Efficient and Novel Method for Thiocyanation of Aromatic and Hetero-aromatic Compounds Using Bromodimethylsulfonium Bromide and Ammonium Thiocyanate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Mechanism of reaction between substituted aniline and potassium thiocyanate in presence of bromine and glacial acetic acid. Retrieved from [Link]
Sources
- 1. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. carlroth.com [carlroth.com]
- 12. nj.gov [nj.gov]
- 13. icl-group-sustainability.com [icl-group-sustainability.com]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 15. aksci.com [aksci.com]
An In-Depth Technical Guide to the Spectral Data of 2-Bromo-5-fluoro-4-thiocyanatoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-fluoro-4-thiocyanatoaniline is a substituted aniline derivative. The unique arrangement of its substituents—a bromine atom, a fluorine atom, an amino group, and a thiocyanate group on an aromatic ring—makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide provides a comprehensive overview of the predicted spectral characteristics of this compound and the methodologies for their acquisition and interpretation.
Molecular Structure and Properties
-
Chemical Name: 2-Bromo-5-fluoro-4-thiocyanatoaniline
-
CAS Number: 1133115-25-9
-
Molecular Formula: C₇H₄BrFN₂S
-
Molecular Weight: 247.09 g/mol
Caption: General workflow for NMR data acquisition and processing.
B. Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons. The amino group protons will likely appear as a broad singlet.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 | Doublet | 1H | H-6 | Deshielded by the adjacent bromine and influenced by the para-amino group. |
| ~ 6.8 | Doublet | 1H | H-3 | Shielded by the ortho-amino group. |
| ~ 4.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. |
Interpretation and Causality:
-
Chemical Shifts: Aromatic protons typically resonate between 6.5 and 8.0 ppm. [2][3][4][5]The electron-donating amino group will shield the ortho and para protons, causing them to appear at a relatively lower chemical shift. Conversely, the electron-withdrawing bromine and thiocyanate groups will deshield adjacent protons.
-
Splitting Patterns: The two aromatic protons are on adjacent carbons and will therefore couple with each other, resulting in a doublet for each signal, following the n+1 rule. [6]The coupling constant (J) is expected to be in the range of 8-9 Hz, typical for ortho-coupling.
C. Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 150 | C-5 | Attached to the highly electronegative fluorine atom. |
| ~ 145 | C-1 | Attached to the nitrogen of the amino group. |
| ~ 125 | C-3 | Aromatic C-H. |
| ~ 120 | C-6 | Aromatic C-H. |
| ~ 115 | C-4 | Attached to the sulfur of the thiocyanate group. |
| ~ 110 | C-2 | Attached to the bromine atom. |
| ~ 110 | -SCN | Thiocyanate carbon. |
Interpretation and Causality:
-
Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. [7]The carbon attached to the fluorine (C-5) is expected to be the most downfield due to the high electronegativity of fluorine. The carbons attached to the amino group (C-1) and the thiocyanate group (C-4) will also be significantly affected. The carbons bearing hydrogen (C-3 and C-6) and the carbon attached to bromine (C-2) will have their chemical shifts influenced by a combination of inductive and resonance effects.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. [8]
A. Experimental Protocol: FTIR
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The KBr pellet is placed in the sample holder and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. A background spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.
B. Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) | Characteristic of primary amines. [9]Aromatic amines typically show two bands in this region. [9] |
| ~ 2150 | Strong | -SCN stretch | The thiocyanate group has a strong, sharp absorption in this region. [10][11][12] |
| 1620-1580 | Medium-Strong | C=C aromatic stretch | Aromatic rings show characteristic absorptions in this region. [2][3] |
| ~ 1300 | Medium | C-N stretch | Aromatic amines have a C-N stretching vibration in this range. [9] |
| ~ 1100 | Strong | C-F stretch | The C-F bond gives a strong absorption in the fingerprint region. |
| 900-675 | Strong | C-H out-of-plane bend | The substitution pattern on the aromatic ring can be inferred from the position of these bands. [3] |
Interpretation and Causality:
-
N-H Stretching: The presence of two bands in the 3450-3300 cm⁻¹ region is a clear indication of a primary amine. [9]The exact position can be influenced by hydrogen bonding.
-
Thiocyanate Stretch: The strong and sharp peak around 2150 cm⁻¹ is a highly diagnostic feature of the thiocyanate group. [10][12]* Aromatic C=C Stretching: The absorptions in the 1620-1580 cm⁻¹ range confirm the presence of an aromatic ring. [2][3]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. [8]
A. Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation. [13]3. Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.
B. Predicted Mass Spectral Data
The mass spectrum of 2-Bromo-5-fluoro-4-thiocyanatoaniline is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Relative Abundance | Assignment | Rationale |
| 246/248 | High | [M]⁺• | The molecular ion peak. The presence of a bromine atom will result in two peaks of approximately equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
| 219/221 | Medium | [M - HCN]⁺• | Loss of a neutral hydrogen cyanide molecule from the thiocyanate group. |
| 188/190 | Medium | [M - SCN]⁺• | Cleavage of the C-S bond, with loss of the thiocyanate radical. |
| 109 | Medium | [M - Br - SCN]⁺• | Loss of both the bromine and thiocyanate radicals. |
Interpretation and Causality:
-
Molecular Ion Peak: The presence of a pair of peaks at m/z 246 and 248 with roughly equal intensity is the most definitive evidence for the presence of one bromine atom in the molecule. This isotopic pattern is a hallmark of bromine-containing compounds.
-
Fragmentation Pathways: Aromatic compounds often show stable molecular ions. [14]Common fragmentation pathways for this molecule would involve the loss of small, stable neutral molecules or radicals from the substituent groups. [13][15]The thiocyanate group can lose HCN, and the C-S and C-Br bonds can undergo homolytic cleavage.
Caption: Predicted major fragmentation pathways for 2-Bromo-5-fluoro-4-thiocyanatoaniline.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for 2-Bromo-5-fluoro-4-thiocyanatoaniline. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers and drug development professionals can more effectively identify and characterize this compound. The provided protocols and interpretations, grounded in established spectroscopic principles, serve as a valuable resource for the synthesis and application of this and structurally related molecules.
References
-
ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (i) CMC film and (ii) pure NH4SCN. Retrieved from [Link]
-
YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Ammonium thiocyanate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
-
StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromo-5-iodoaniline. Retrieved from [Link]
-
Angene. (n.d.). 2-Bromo-5-fluoro-4-thiocyanatoaniline. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. technologynetworks.com [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. vce.studypulse.au [vce.studypulse.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Ammonium thiocyanate [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Bromo-5-fluoro-4-thiocyanatoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation design, and analytical method development. 2-Bromo-5-fluoro-4-thiocyanatoaniline, a substituted aniline with potential applications as a building block in medicinal chemistry, presents a unique solubility profile governed by its distinct functional groups. This in-depth technical guide provides a comprehensive overview of the predicted solubility of 2-Bromo-5-fluoro-4-thiocyanatoaniline in a range of common organic solvents, grounded in the fundamental principles of intermolecular forces. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise and reliable data.
Physicochemical Properties and Molecular Structure Analysis
To predict the solubility of 2-Bromo-5-fluoro-4-thiocyanatoaniline, a thorough analysis of its molecular structure is paramount. The molecule's behavior in different solvents is a direct consequence of its inherent physicochemical properties.
Molecular Structure:
Predicted Solubility Based on Intermolecular Forces
Experimental Determination of Solubility: A Step-by-Step Protocol
To move from prediction to empirical data, a standardized experimental protocol is essential. The gravimetric method is a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent. [1] Principle: A saturated solution of the compound is prepared at a specific temperature. A known mass or volume of the saturated solution is then evaporated to dryness, and the mass of the solid residue is determined.
Materials and Equipment:
-
2-Bromo-5-fluoro-4-thiocyanatoaniline
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks
-
Pipettes
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Oven or vacuum oven
Experimental Workflow:
Gravimetric Method for Solubility Determination
Detailed Procedure:
-
Preparation: Add an excess amount of 2-Bromo-5-fluoro-4-thiocyanatoaniline to a series of glass vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.
-
Filtration: Immediately filter the withdrawn sample through a solvent-compatible 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.
-
Drying: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.
-
Calculation: The solubility (S) can be calculated using the following formula:
S (g/L) = (mass of residue (g) / volume of aliquot (L))
Safety and Handling
As no specific safety data sheet (SDS) is publicly available for 2-Bromo-5-fluoro-4-thiocyanatoaniline, it is imperative to handle this compound with caution, assuming it is hazardous. Safety information for structurally related anilines provides a basis for recommended precautions. [2][3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [3]* Toxicity: Based on related compounds, it may be harmful if swallowed, inhaled, or in contact with skin. [2][4]It may also cause skin and eye irritation. [2][3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
References
-
PubChem. 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-5-fluoroaniline. National Center for Biotechnology Information. [Link]
-
Angene. 2-Bromo-5-fluoro-4-thiocyanatoaniline. [Link]
-
PubChem. 2-Bromo-4-thiocyanatoaniline. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2,5-difluoroaniline. [Link]
-
ACS Omega. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]
-
LibreTexts Chemistry. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Chemsrc. 2-Bromo-5-chloroaniline. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
Sources
Methodological & Application
Application Notes and Protocols: 2-Bromo-5-fluoro-4-thiocyanatoaniline in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Halogenated and Thiocyanated Anilines in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, particularly in the domain of targeted therapies such as kinase inhibitors, the molecular architecture of synthetic intermediates is of paramount importance. Substituted anilines, a class of compounds characterized by an amino group attached to a benzene ring, serve as foundational scaffolds for a multitude of clinically significant drugs. The strategic incorporation of halogens, such as bromine and fluorine, and the thiocyanate (-SCN) functional group onto the aniline core can profoundly influence the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). These substitutions can modulate metabolic stability, membrane permeability, and, most critically, the binding affinity and selectivity for the target protein.
This guide provides a detailed exploration of 2-Bromo-5-fluoro-4-thiocyanatoaniline, a highly functionalized intermediate with significant potential in the synthesis of complex heterocyclic compounds, including but not limited to, kinase inhibitors for oncology. While not as extensively documented as some commodity intermediates, its unique substitution pattern offers medicinal chemists a valuable tool for accessing novel chemical space. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, handling, and potential applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The following table summarizes the key properties of 2-Bromo-5-fluoro-4-thiocyanatoaniline.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂S | |
| Molecular Weight | 247.09 g/mol | |
| CAS Number | 1133115-25-9 | |
| Appearance | (Predicted) Off-white to yellow solid | Inferred from related compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
Proposed Synthetic Protocol
The synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline can be approached through a multi-step pathway, commencing from readily available starting materials. The following protocol is a plausible and efficient route, based on established organic chemistry principles and literature precedents for analogous transformations.[1][2][3][4]
Overall Synthetic Workflow
Caption: Proposed multi-step synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline.
Step 1: Synthesis of 2-Bromo-5-fluoroaniline from 4-Fluoroaniline
This initial phase involves the protection of the amino group, followed by nitration, bromination, and subsequent reduction of the nitro group. A detailed method for a similar transformation is outlined in various patents.[4]
Materials:
-
4-Fluoroaniline
-
Acetic Anhydride
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Bromine
-
Sodium Nitrite
-
Iron powder
-
Hydrochloric Acid
-
Appropriate solvents (e.g., acetic acid, ethanol)
-
Sodium Bicarbonate solution
-
Brine
Protocol:
-
Protection: In a reaction vessel, dissolve 4-fluoroaniline in a suitable solvent such as acetic acid. Add acetic anhydride dropwise while maintaining the temperature below 30°C. Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Nitration: Cool the solution containing 4-fluoroacetanilide in an ice bath. Slowly add a mixture of concentrated sulfuric acid and fuming nitric acid, keeping the temperature below 10°C. After the addition is complete, allow the reaction to stir for 2-3 hours.
-
Bromination: To the nitrated intermediate, add a solution of sodium nitrite followed by the dropwise addition of bromine. The reaction is typically carried out at a low temperature (0-5°C).
-
Deprotection and Reduction: The resulting 2-bromo-5-fluoronitrobenzene can be isolated and then reduced. A common method involves the use of iron powder in the presence of a catalytic amount of hydrochloric acid in an ethanol/water mixture. The reaction is heated to reflux and monitored by TLC.
-
Work-up and Purification: After the reduction is complete, the reaction mixture is filtered to remove the iron salts. The filtrate is then neutralized with a sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-bromo-5-fluoroaniline can be purified by column chromatography or recrystallization.
Step 2: Thiocyanation of 2-Bromo-5-fluoroaniline
The introduction of the thiocyanate group at the 4-position is the final and key step. This electrophilic substitution is facilitated by the activating effect of the amino group. A well-established method for the thiocyanation of anilines involves the use of ammonium thiocyanate and bromine.[3]
Materials:
-
2-Bromo-5-fluoroaniline
-
Ammonium Thiocyanate
-
Bromine
-
Acetic Acid
-
Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-bromo-5-fluoroaniline in glacial acetic acid.
-
Reagent Addition: Add ammonium thiocyanate to the solution and cool the mixture to 0-5°C in an ice-salt bath.
-
Bromination: From the dropping funnel, add a solution of bromine in acetic acid dropwise, maintaining the temperature below 5°C. The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into ice water. The precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Bromo-5-fluoro-4-thiocyanatoaniline.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The unique arrangement of substituents on the 2-Bromo-5-fluoro-4-thiocyanatoaniline ring makes it a highly valuable intermediate for the synthesis of complex heterocyclic molecules, particularly those designed as kinase inhibitors. The thiocyanate group is a versatile handle that can be transformed into various other functionalities, most notably a thiazole ring, a common feature in many kinase inhibitors.
Hypothetical Application in the Synthesis of a Dabrafenib Analogue
Dabrafenib is a potent inhibitor of BRAF kinase, used in the treatment of melanoma.[5] While published synthetic routes for dabrafenib itself may not explicitly use this exact intermediate, the structural motifs present in 2-Bromo-5-fluoro-4-thiocyanatoaniline are highly relevant for the construction of the core of dabrafenib and its analogues. The aniline nitrogen can be acylated with a sulfonyl chloride, and the thiocyanate group can be used to construct the thiazole ring.
The following diagram illustrates a plausible synthetic transformation of our target intermediate into a core structure relevant to kinase inhibitors.
Caption: Plausible conversion of the intermediate to a kinase inhibitor core.
General Mechanism of Action of Kinase Inhibitors
Kinase inhibitors typically function by competing with ATP for binding to the active site of the kinase enzyme. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that promotes cell proliferation and survival.
Sources
- 1. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 2. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoro-4-thiocyanatoaniline
Introduction: Strategic Importance and Molecular Context
The synthesis of highly functionalized aniline derivatives is a cornerstone of modern drug discovery and materials science.[1][2] These scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[3] Palladium-catalyzed cross-coupling reactions have become an indispensable tool for forging carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[4][5][6]
This guide focuses on a uniquely challenging and promising substrate: 2-Bromo-5-fluoro-4-thiocyanatoaniline . This molecule presents a confluence of functional groups that require careful consideration for successful cross-coupling:
-
An Ortho-Bromo-Aniline Core: The primary amino group ortho to the bromine atom can interact with the palladium catalyst, potentially impeding the catalytic cycle. This necessitates carefully selected ligands that can operate effectively on such "unprotected" anilines.[7]
-
Electron-Withdrawing Groups: The fluoro (-F) and thiocyanato (-SCN) groups modulate the electronic properties of the aryl bromide, which influences the rate of oxidative addition.
-
The Thiocyanate Moiety: The -SCN group is a versatile functional handle and a known pharmacophore, but its stability under various cross-coupling conditions must be considered to prevent unwanted side reactions.[8][9][10]
These application notes provide expertly derived protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this substrate. The methodologies are designed to be robust and serve as a validated starting point for researchers engaged in the synthesis of novel chemical entities.
The Palladium Catalytic Cycle: A Mechanistic Framework
All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.[11][12] The cycle comprises three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
dot
Caption: Generalized Palladium Cross-Coupling Cycle.
The choice of ligand (L) is paramount. Ligands stabilize the palladium center, influence its reactivity, and facilitate the crucial reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[13][14] For challenging substrates like ortho-substituted anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reaction and prevent the formation of off-cycle catalyst species.[4]
Recommended Protocols & Methodologies
The following protocols have been developed by analogy to robust, published procedures for structurally similar substrates. Researchers should perform initial small-scale trials to confirm reactivity and optimize conditions for their specific coupling partners.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
This reaction is a versatile method for coupling 2-Bromo-5-fluoro-4-thiocyanatoaniline with various aryl- or vinyl-boronic acids or esters. The protocol is adapted from methods proven effective for unprotected ortho-bromoanilines.[7]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard, reliable Pd(0) and Pd(II) sources that form the active catalyst in situ.[4] |
| Ligand | XPhos or RuPhos (2-5 mol%) | Bulky biarylphosphine ligands accelerate reductive elimination, crucial for sterically hindered substrates.[7] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.) | Moderately strong, non-nucleophilic inorganic bases are effective and minimize side reactions. |
| Coupling Partner | Boronic Acid / Ester (1.2 - 1.5 equiv.) | A slight excess drives the reaction to completion. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | Aprotic solvents with some water often accelerate transmetalation.[15] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome activation barriers, particularly for oxidative addition. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for consumption of the starting material. |
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial, add a magnetic stir bar. Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition (Solid): Under a positive pressure of inert gas, add 2-Bromo-5-fluoro-4-thiocyanatoaniline (1.0 equiv.), the boronic acid or ester coupling partner (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
This powerful reaction enables the synthesis of diarylamines or N-aryl alkylamines by coupling the substrate with a primary or secondary amine.[16][17]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or G3-XPhos Precatalyst (1-2 mol%) | G3 precatalysts are highly active and often give more reproducible results. |
| Ligand | XPhos or BrettPhos (2-4 mol%) | These ligands are highly effective for C-N coupling, especially with challenging substrates. |
| Base | NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[18] |
| Coupling Partner | Amine (1.1 - 1.5 equiv.) | A slight excess ensures complete consumption of the aryl bromide. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are standard for this transformation. |
| Temperature | 90 - 120 °C | Thermal energy is necessary to drive the catalytic cycle. |
| Reaction Time | 2 - 18 hours | Monitor by TLC or LC-MS. |
Step-by-Step Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., XPhos, 2 mol%), and base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add 2-Bromo-5-fluoro-4-thiocyanatoaniline (1.0 equiv.) and the amine coupling partner (1.2 equiv.). If the amine is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene) to the desired concentration.
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.
-
Work-up & Purification: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting the substrate with a terminal alkyne.[19][20] This reaction typically employs a copper(I) co-catalyst.
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Classical, highly effective catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI (3-10 mol%) | Facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation. |
| Base | Et₃N or i-Pr₂NH (2.0 - 4.0 equiv.) | Acts as both a base and often as the solvent. |
| Coupling Partner | Terminal Alkyne (1.2 - 2.0 equiv.) | An excess is used to ensure complete reaction and compensate for potential alkyne homocoupling. |
| Solvent | THF or DMF (if base is not the solvent) | Polar aprotic solvents are generally effective. |
| Temperature | Room Temperature - 80 °C | Many Sonogashira couplings proceed efficiently at or slightly above room temperature. |
| Reaction Time | 1 - 12 hours | These reactions are often rapid; monitor closely. |
Step-by-Step Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of 2-Bromo-5-fluoro-4-thiocyanatoaniline (1.0 equiv.) in the specified solvent (e.g., THF), add the terminal alkyne (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Base Addition and Degassing: Add the amine base (e.g., Et₃N, 3.0 equiv.) and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Stir the reaction mixture at the indicated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow and Safety
A standardized workflow is essential for reproducibility and safety.
dot
Caption: General Experimental Workflow.
Safety Considerations:
-
Reagents: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood or glovebox. Organic solvents are flammable.
-
Substrate: While data for the exact title compound is not available, the structurally related 2-Bromo-5-fluoro-4-nitroaniline is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[21] It is prudent to assume similar hazards for 2-Bromo-5-fluoro-4-thiocyanatoaniline and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions: Reactions should be conducted under an inert atmosphere to prevent catalyst degradation and ensure reproducibility.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent. | Use a fresh catalyst/ligand. Increase temperature in 10 °C increments. Screen alternative bases or solvents as per the tables. Ensure rigorous exclusion of air and moisture. |
| Dehalogenation | Catalyst deactivation; Presence of water/protons. | Use rigorously dried solvents and reagents. Consider a different ligand/base combination. |
| Side Product Formation | Reaction with thiocyanate group; Homocoupling of coupling partner. | Monitor reaction closely and stop when the starting material is consumed. Lower reaction temperature. For Suzuki, use boronic esters instead of acids. For Sonogashira, ensure a copper co-catalyst is used to minimize Glaser coupling. |
| Poor Reproducibility | Variable catalyst activity; Inconsistent inert atmosphere. | Use of precatalysts (e.g., G3-XPhos) can improve reproducibility. Standardize degassing and inert atmosphere techniques. |
References
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Chandler, J. D., et al. (2015). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Free Radical Biology and Medicine. [Link]
-
Topczewski, J. J., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. [Link]
-
Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group Website. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Wikipedia. Thiocyanate. Wikipedia. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. [Link]
-
PubChem. 2-Bromo-5-fluoro-4-nitroaniline. National Center for Biotechnology Information. [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]
-
Vantourout, J. C., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition. [Link]
-
Wang, N.-X., et al. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications. [Link]
-
Pająk, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]
-
Topczewski, J. J., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Wölfling, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Caturano, M., et al. (2018). Recent advances in the chemistry of organic thiocyanates. Chemical Society Reviews. [Link]
-
ResearchGate. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
-
The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
D'Accolti, L. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]
-
Abele, S., et al. (2013). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules. [Link]
-
ResearchGate. (2016). Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][4][13][15] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Myers, W. K., et al. (2024). Inorganic Metal Thiocyanates. Chemical Reviews. [Link]
-
ResearchGate. (2015). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
-
Taylor, R. D., et al. (2015). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Cross-coupling reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Chemistry Portal. [Link]
-
Ali, A., et al. (2017). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of the Chinese Chemical Society. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Li, N., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. [Link]
-
Devaraj, N. K., et al. (2009). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
-
Vo, T. N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Bochicchio, A., et al. (2010). Efficient synthesis of 5-nitro-benzo[b]furans via 2-bromo-4-nitro-phenyl acetates. Tetrahedron Letters. [Link]
-
ResearchGate. (2022). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Eyunni, S., et al. (2018). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiocyanate - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Bromo-5-fluoro-4-thiocyanatoaniline
Introduction: The Critical Role of Purity in Advanced Pharmaceutical Intermediates
2-Bromo-5-fluoro-4-thiocyanatoaniline is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, an amine group, and a thiocyanate group, offers multiple points for molecular elaboration in the synthesis of complex therapeutic agents. The thiocyanate moiety, in particular, is a versatile precursor for various sulfur-containing heterocycles, which are prominent scaffolds in many biologically active molecules.[1]
Given its role as a critical intermediate, the purity of 2-Bromo-5-fluoro-4-thiocyanatoaniline is paramount. Even minor impurities can lead to unwanted side reactions, decreased yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts that are difficult to remove in later stages of a synthetic sequence. This guide provides a comprehensive overview of robust purification techniques for 2-Bromo-5-fluoro-4-thiocyanatoaniline, grounded in established chemical principles and tailored for researchers and professionals in the pharmaceutical sciences.
Compound Profile: Physicochemical Characteristics and Safety Considerations
A thorough understanding of the physicochemical properties of 2-Bromo-5-fluoro-4-thiocyanatoaniline is the foundation for developing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its properties from its structure and data from closely related analogs.
| Property | Value/Information | Source |
| CAS Number | 1133115-25-9 | |
| Molecular Formula | C₇H₄BrFN₂S | |
| Molecular Weight | 247.09 g/mol | |
| Appearance | Likely a solid at room temperature, similar to other substituted anilines. | Inferred |
| Polarity | Moderately polar due to the presence of the amino and thiocyanate groups.[2] | [2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Solubility in nonpolar solvents like hexanes is likely to be lower. Insoluble in water.[3] | [3] |
Safety Precautions:
No specific safety data sheet (SDS) for 2-Bromo-5-fluoro-4-thiocyanatoaniline is readily available. Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses hazards similar to its structural analogs, such as 2-bromo-5-fluoroaniline and 2-bromo-5-fluoro-4-nitroaniline.[1][4]
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Likely to cause skin and serious eye irritation.[4]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Strategic Approach to Purification: Addressing Potential Impurities
The optimal purification strategy for 2-Bromo-5-fluoro-4-thiocyanatoaniline depends on the nature and quantity of impurities present in the crude material. These impurities typically arise from the synthetic route used for its preparation. A common pathway to this compound would likely involve the bromination and thiocyanation of a substituted aniline precursor.
Potential Impurities Include:
-
Starting Materials: Unreacted 2-bromo-5-fluoroaniline or other precursors.
-
Positional Isomers: Byproducts from non-regioselective bromination or thiocyanation reactions.
-
Over-brominated Species: Molecules with more than one bromine atom.
-
Side-reaction Products: For instance, the thiocyanation of anilines can sometimes lead to the formation of isothiocyanates or polymerization of the starting material.[5]
Given the likely solid nature of the target compound and the presence of structurally similar impurities, a multi-step purification approach is often the most effective. This typically involves an initial purification by column chromatography to separate the desired product from gross impurities, followed by recrystallization to achieve high purity.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. The separation is based on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is the adsorbent of choice for moderately polar compounds like 2-Bromo-5-fluoro-4-thiocyanatoaniline due to its high resolving power and cost-effectiveness.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of these solvents is optimized to achieve good separation of the target compound from its impurities. Based on data from analogous compounds, a hexane/ethyl acetate gradient is a promising starting point.[5]
Detailed Step-by-Step Methodology:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Before performing column chromatography, it is crucial to determine the optimal eluent composition using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexanes and ethyl acetate (start with a ratio of 9:1 and gradually increase the polarity).
-
Visualize the spots under UV light. The ideal eluent system will give the target compound an Rf value of approximately 0.2-0.4, with good separation from impurity spots.
-
-
Column Preparation (Slurry Packing Method):
-
Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
With the column's stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude 2-Bromo-5-fluoro-4-thiocyanatoaniline in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding silica gel, and evaporating the solvent under reduced pressure. The resulting dry powder can then be carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Maintain a constant flow rate. A gentle positive pressure of air or nitrogen can be applied to speed up the elution.
-
If a gradient elution is required (as determined by TLC showing impurities with very different polarities), gradually increase the proportion of the more polar solvent in the eluent mixture.
-
-
Analysis of Fractions:
-
Monitor the elution process by spotting the collected fractions onto TLC plates and developing them in the appropriate eluent system.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-Bromo-5-fluoro-4-thiocyanatoaniline.
-
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (gradient from 10:1 to 5:1) |
| Monitoring | TLC with UV visualization |
Experimental Workflow for Column Chromatography:
Caption: Workflow for the purification of 2-Bromo-5-fluoro-4-thiocyanatoaniline by column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities behind in the solution.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should either dissolve impurities well at all temperatures or not at all. Given the moderate polarity of 2-Bromo-5-fluoro-4-thiocyanatoaniline, alcohols (ethanol, methanol, isopropanol) or a mixed solvent system like ethanol/water or hexanes/ethyl acetate are good candidates to explore.
Detailed Step-by-Step Methodology (Single-Solvent Recrystallization):
-
Solvent Screening:
-
Place a small amount of the crude material (20-50 mg) in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the test tube gently. A good solvent will dissolve the compound upon heating.
-
Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude 2-Bromo-5-fluoro-4-thiocyanatoaniline in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Experimental Workflow for Recrystallization:
Sources
- 1. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-fluorothiophenol | 773853-92-2 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
scale-up synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline
An Application Note and Protocol for the Scale-Up Synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline
Introduction
2-Bromo-5-fluoro-4-thiocyanatoaniline is a highly functionalized aromatic compound, representing a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, an amine group, and a thiocyanate group, offers multiple points for further chemical modification. The presence of similar halogenated and fluorinated aniline scaffolds in advanced intermediates for drug synthesis underscores the importance of developing robust and scalable methods for their preparation.[1]
This guide provides a comprehensive, two-step synthetic protocol for the scale-up production of 2-Bromo-5-fluoro-4-thiocyanatoaniline. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and address critical safety and scalability considerations. The protocols described herein are designed to be self-validating, with clear in-process controls and characterization checkpoints to ensure a reliable and reproducible outcome.
Overall Synthetic Strategy
The synthesis is approached as a two-stage process, beginning with a commercially available nitrobenzene derivative. This strategy ensures a cost-effective and reliable supply of the starting material.
-
Step 1: Reduction of 2-Bromo-5-fluoronitrobenzene. The nitro group is selectively reduced to an amine, yielding the key intermediate, 2-Bromo-5-fluoroaniline.
-
Step 2: Regioselective Thiocyanation. An electrophilic thiocyanation reaction is performed on 2-Bromo-5-fluoroaniline to introduce the thiocyanate group at the position para to the activating amino group.
Caption: Overall two-step synthesis pathway.
Part 1: Scale-Up Synthesis of 2-Bromo-5-fluoroaniline
Principle and Rationale
The conversion of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. For scale-up operations, several methods are available, including catalytic hydrogenation and chemical reduction.[2]
-
Catalytic Hydrogenation: While often clean and high-yielding, this method requires specialized high-pressure reactor systems and careful management of flammable hydrogen gas. The catalyst (e.g., Palladium on carbon) can also pose a fire risk upon exposure to air and may be susceptible to poisoning.
-
Chemical Reduction: The use of metals in acidic media, such as iron powder in acetic acid, is a classic and highly dependable method.[3] It is operationally simpler, does not require high-pressure equipment, and is generally more cost-effective for large-scale production, making it the preferred choice for this protocol. The reaction proceeds by the oxidation of iron to an iron salt while the nitro group is reduced.
Experimental Protocol: Synthesis of 2-Bromo-5-fluoroaniline
This protocol is designed for a nominal 100 g scale of the starting nitro-compound.
Table 1: Reagents for 2-Bromo-5-fluoroaniline Synthesis
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Bromo-4-fluoro-2-nitrobenzene | C₆H₃BrFNO₂ | 219.99 | 100.0 g | 0.455 | 1.0 |
| Iron Powder (<100 mesh) | Fe | 55.85 | 101.5 g | 1.818 | 4.0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 400 mL | - | - |
| Ethanol | C₂H₅OH | 46.07 | 400 mL | - | - |
| Sodium Hydroxide (10 M aq.) | NaOH | 40.00 | ~1 L | - | For work-up |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 1 L | - | For extraction |
Step-by-Step Methodology:
-
Reactor Setup: To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethanol (400 mL) and glacial acetic acid (400 mL).
-
Reagent Charging: Add 1-Bromo-4-fluoro-2-nitrobenzene (100.0 g) to the solvent mixture and stir to dissolve. In a single portion, carefully add the iron powder (101.5 g).
-
Inerting: Bubble nitrogen through the mixture for 5-10 minutes to displace air.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is exothermic and the color will change from yellow to dark brown/black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-3 hours, as indicated by the disappearance of the starting material spot.
-
Work-up - Quenching: Allow the reaction mixture to cool to room temperature. In a separate, larger vessel (e.g., a 5 L beaker in an ice bath), place 1 L of 10 M aqueous sodium hydroxide. Slowly and carefully pour the reaction mixture into the basic solution with stirring to neutralize the acetic acid and precipitate iron salts. Caution: This neutralization is highly exothermic.
-
Work-up - Extraction: Transfer the neutralized slurry to a large separatory funnel. Extract the aqueous phase with diethyl ether (2 x 500 mL).
-
Work-up - Washing: Combine the organic extracts and wash sequentially with water (200 mL) and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The product, 2-Bromo-5-fluoroaniline, is obtained as a light tan oil which may solidify on standing.[3] The yield is typically quantitative and the material is often pure enough for the next step without further purification.
Part 2: Synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline
Principle and Rationale
The introduction of the thiocyanate group onto the aniline ring is achieved via electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. In 2-Bromo-5-fluoroaniline, the position ortho to the amine is sterically hindered by the bromine atom, leading to high regioselectivity for substitution at the para position.
The electrophile, thiocyanogen ((SCN)₂), is generated in situ from the oxidation of a thiocyanate salt.[4] A common and effective method involves the reaction of ammonium thiocyanate with bromine in a suitable solvent like acetic acid.[5][6] This method is well-suited for scale-up due to the availability and low cost of the reagents.
Caption: Experimental workflow for the thiocyanation step.
Experimental Protocol: Thiocyanation
This protocol is based on the quantities from the previous step.
Table 2: Reagents for Thiocyanation Reaction
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.02 | 86.5 g (0.455 mol) | 0.455 | 1.0 |
| Ammonium Thiocyanate | NH₄SCN | 76.12 | 41.5 g | 0.545 | 1.2 |
| Bromine | Br₂ | 159.81 | 77.5 g (24.9 mL) | 0.485 | 1.06 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 700 mL | - | - |
| Water | H₂O | 18.02 | ~4 L | - | For quenching |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
Step-by-Step Methodology:
-
Reactor Setup: In a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 2-Bromo-5-fluoroaniline (86.5 g), ammonium thiocyanate (41.5 g), and 500 mL of glacial acetic acid. Stir the mixture until all solids dissolve.
-
Bromine Solution: In the dropping funnel, prepare a solution of bromine (77.5 g) in 200 mL of glacial acetic acid. Caution: Perform this in a well-ventilated fume hood. Bromine is highly corrosive and toxic.[7]
-
Reagent Addition: Cool the reaction flask in an ice/water bath to below 10°C. Begin the dropwise addition of the bromine solution, maintaining the internal temperature below 20°C. The addition should take approximately 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.[5][6] The mixture will become a thick slurry.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) to confirm the consumption of the starting aniline.
-
Quenching and Isolation: Pour the reaction mixture into a large beaker containing 4 L of ice water with stirring. A precipitate will form.
-
Filtration: Filter the resulting solid using a Büchner funnel and wash the filter cake thoroughly with water until the filtrate is colorless and no longer acidic.
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield 2-Bromo-5-fluoro-4-thiocyanatoaniline as a solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Expected Results
Table 3: Expected Yield and Purity
| Product | Appearance | Expected Yield | Purity (by HPLC) |
| 2-Bromo-5-fluoro-4-thiocyanatoaniline | Off-white to pale yellow solid | 70-85% | >98% |
Safety, Handling, and Waste Disposal
Scaling up chemical synthesis requires a heightened awareness of potential hazards. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
Table 4: Hazard Summary and Handling Precautions
| Substance | Key Hazards | Recommended PPE |
| Bromine | Highly toxic by inhalation, severe skin and eye burns, strong oxidizer.[7][8] | Nitrile or neoprene gloves, chemical splash goggles, face shield, acid gas respirator, lab coat. |
| Acetic Acid | Causes severe skin burns and eye damage, flammable. | Nitrile gloves, chemical splash goggles, lab coat. |
| Thiocyanates | Harmful if swallowed or in contact with skin. Contact with acids liberates toxic gas (HCN).[9][10] | Nitrile gloves, safety glasses, lab coat. |
| 2-Bromo-5-fluoroaniline | Causes skin and serious eye irritation. May cause respiratory irritation.[11] | Nitrile gloves, safety glasses, lab coat. |
Waste Management:
-
Acidic Waste: The aqueous filtrate from the thiocyanation work-up is acidic and contains residual bromine and thiocyanate. It should be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) and then treated with a reducing agent (e.g., sodium thiosulfate) to destroy excess bromine before disposal according to local regulations.
-
Solvent Waste: Organic solvents should be collected in a designated, labeled container for hazardous waste disposal.
Scale-Up Considerations
-
Exothermicity Management: The addition of bromine is exothermic. On a larger scale, the rate of addition and the efficiency of the cooling system are critical to prevent a thermal runaway. A jacketed reactor with a chiller is recommended for scales larger than presented here.
-
Material Transfer: Transferring large volumes of corrosive liquids like bromine and acetic acid should be done using appropriate pumps and transfer lines to minimize exposure.
-
Solid Handling: Filtering and drying large quantities of product requires appropriately sized equipment (e.g., large filter funnels, vacuum ovens). Ensure the product is fully dried to prevent solvent inclusion which can affect subsequent reactions.
-
Purification: Recrystallization is a more viable purification method at scale than chromatography. Solvent selection and cooling profiles should be optimized to maximize yield and purity.
References
-
Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
-
Synthesis of 2-Nitro-4-thiocyanoaniline. PrepChem.com. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. [Link]
-
Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. [Link]
-
2-Bromo-5-fluoroaniline - Hazard Information. PubChem. [Link]
-
Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate. [Link]
-
2-Bromo-5-fluoro-4-nitroaniline - Hazard Information. PubChem. [Link]
-
BROMINE - Safety Handbook. ICL Group. [Link]
-
Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols. ACS Sustainable Chemistry & Engineering. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Visible light thiocyanation of N-bearing aromatic and heteroaromatic compounds using Ag/TiO2 nanotube photocatalyst. RSC Publishing. [Link]
-
Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis routes of 2-Nitro-4-thiocyanatoaniline [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. icl-group-sustainability.com [icl-group-sustainability.com]
- 9. aksci.com [aksci.com]
- 10. accomn.com [accomn.com]
- 11. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly low yield. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis and its Challenges
The synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline is a crucial step in the development of various pharmaceutical compounds. The introduction of the thiocyanate group onto the aniline ring creates a versatile intermediate that can be further modified. However, the inherent reactivity of the aniline moiety, coupled with the electronic effects of the bromo and fluoro substituents, can lead to a number of challenges that result in low yields and impure products.
The primary method for this synthesis is the electrophilic thiocyanation of 2-bromo-5-fluoroaniline. This reaction is governed by the principles of electrophilic aromatic substitution, where the electron-rich aniline ring attacks an electrophilic thiocyanating agent. The success of this synthesis hinges on controlling the reaction conditions to favor the desired product and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the thiocyanation of 2-bromo-5-fluoroaniline?
A1: The most prevalent issue leading to low yields is the susceptibility of the aniline starting material to oxidation and polymerization.[1] Anilines, especially those with electron-donating amino groups, are sensitive to oxidizing agents, which are often used to generate the electrophilic thiocyanating species. This can result in the formation of polymeric tars and other colored byproducts, consuming the starting material and complicating purification. The presence of two halogen substituents in 2-bromo-5-fluoroaniline can somewhat mitigate this by reducing the electron density of the aromatic ring, but the powerful activating effect of the amino group still presents a significant challenge.
Q2: How do the bromo and fluoro substituents affect the regioselectivity of the thiocyanation?
A2: In electrophilic aromatic substitution, the amino group is a strong activating and ortho, para-directing group. For 2-bromo-5-fluoroaniline, the positions ortho to the amino group are C6 and C2 (which is blocked by bromine), and the para position is C4. Therefore, the thiocyanation is expected to occur at the C4 or C6 position. Both bromine and fluorine are deactivating groups but are also ortho, para-directors. Their influence on the regioselectivity is complex. However, the powerful directing effect of the amino group generally dominates, favoring substitution at the positions most activated by it. The electronic and steric environment created by the existing substituents will ultimately determine the precise regiochemical outcome.
Q3: What are the potential side products in this reaction?
A3: Besides polymerization products, several other side products can form. These include:
-
Isomeric products: Thiocyanation at the C6 position can lead to the formation of 2-Bromo-5-fluoro-6-thiocyanatoaniline. The ratio of C4 to C6 substitution will depend on the specific reaction conditions.
-
Di-thiocyanated products: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second thiocyanate group may be introduced onto the ring.
-
Oxidation byproducts: Formation of azoxybenzenes from the oxidation of the aniline starting material is a known side reaction in some thiocyanation procedures.[1]
-
Hydrolysis of the thiocyanate group: In the presence of water and acid or base, the thiocyanate group can be hydrolyzed to a thiol or other sulfur-containing functionalities.
Q4: Can I use a different thiocyanating agent?
A4: Yes, several thiocyanating agents can be employed. The most common are alkali metal thiocyanates (e.g., KSCN, NH₄SCN) in combination with an oxidizing agent to generate the electrophilic species in situ. Common oxidizing agents include N-bromosuccinimide (NBS)[2], ammonium persulfate[1], or bromine. The choice of the thiocyanating system can significantly impact the reaction's efficiency and selectivity. For instance, using pre-formed thiocyanogen ((SCN)₂) is also a possibility, though it is a less common and more hazardous approach.[3]
Troubleshooting Guide
Low yields in the synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline can be frustrating. This section provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Thiocyanating Agent: The electrophilic thiocyanating species was not generated effectively. | a. Ensure the freshness and purity of the oxidizing agent (e.g., NBS, ammonium persulfate). b. Check the stoichiometry of the reagents. An excess of the thiocyanate salt and oxidizing agent may be necessary. c. Consider a different oxidizing system. If using NBS, ensure the reaction is protected from light, as NBS can decompose. |
| 2. Low Reaction Temperature: The activation energy for the reaction was not reached. | a. Gradually increase the reaction temperature. Monitor the reaction closely by TLC to avoid the formation of byproducts at higher temperatures. b. For some systems, a moderate increase in temperature can significantly improve the reaction rate. | |
| Low Yield with Significant Byproduct Formation | 1. Polymerization of the Aniline: The starting material is degrading under the reaction conditions.[1] | a. Lower the reaction temperature. Many thiocyanation reactions can proceed at room temperature or even 0 °C. b. Add the oxidizing agent slowly and in portions to control the reaction rate and minimize localized high concentrations. c. Consider using a less aggressive oxidizing agent. |
| 2. Incorrect Regioselectivity: The thiocyanate group is adding to an undesired position. | a. The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., methanol, acetonitrile, dichloromethane). b. Altering the thiocyanating agent system can also impact the regiochemical outcome. | |
| 3. Product Degradation: The desired product is unstable under the reaction or workup conditions. | a. Minimize the reaction time. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. b. During workup, use mild acidic or basic conditions and avoid prolonged exposure to high temperatures. c. Ensure the product is stored under an inert atmosphere and protected from light, as aryl thiocyanates can be sensitive. | |
| Difficulty in Product Purification | 1. Presence of Polymeric Byproducts: Tarry materials are co-eluting with the product during chromatography. | a. Before chromatographic purification, attempt to precipitate the polymeric material by adding a non-polar solvent like hexane to a solution of the crude product in a more polar solvent (e.g., ethyl acetate). b. Use a different solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. c. Consider a pre-purification step, such as filtration through a plug of silica gel, to remove the majority of the tar. |
| 2. Co-elution of Isomers: The desired C4-thiocyanated product is difficult to separate from the C6-isomer. | a. Optimize the mobile phase for column chromatography. Using a solvent system with different polarity or a mixture of solvents might improve separation. b. Consider using a higher-resolution chromatography technique, such as HPLC, if baseline separation is not achievable with standard column chromatography. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocol
This protocol is a general guideline based on established methods for the thiocyanation of anilines.[2] Optimization of stoichiometry, temperature, and reaction time may be necessary for the specific substrate, 2-bromo-5-fluoroaniline.
Materials and Reagents
-
2-Bromo-5-fluoroaniline (Starting Material)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
N-Bromosuccinimide (NBS)
-
Methanol or Ethanol (Solvent)
-
Ethyl acetate (Extraction Solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (Eluent for chromatography)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-fluoroaniline (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration).
-
Addition of Thiocyanate: To this solution, add potassium thiocyanate or ammonium thiocyanate (1.5 - 2.5 eq). Stir the mixture at room temperature until the thiocyanate salt is fully dissolved.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N-bromosuccinimide (1.0 - 1.2 eq) in small portions over a period of 15-30 minutes. The reaction is often exothermic, so maintain the temperature at 0-5 °C during the addition.
-
Reaction Monitoring: After the addition of NBS is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Bromo-5-fluoro-4-thiocyanatoaniline.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Mechanistic Insights
The thiocyanation of 2-bromo-5-fluoroaniline is believed to proceed via an electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile: N-bromosuccinimide reacts with the thiocyanate salt to generate an electrophilic thiocyanating species, likely bromothiocyanate (BrSCN) or a related intermediate.
-
Nucleophilic Attack: The electron-rich aromatic ring of 2-bromo-5-fluoroaniline, activated by the amino group, acts as a nucleophile and attacks the electrophilic sulfur atom of the thiocyanating agent. This attack, directed by the amino group, occurs preferentially at the para (C4) or ortho (C6) position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base in the reaction mixture, such as the succinimide anion or the solvent, removes a proton from the carbon atom bearing the thiocyanate group, restoring the aromaticity of the ring and yielding the final product.
Visualizing the Reaction Mechanism
Caption: Simplified mechanism of electrophilic thiocyanation.
References
-
Kumar, A., et al. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules, 29(3), 603. [Link]
-
de Oliveira, B. G., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32549–32560. [Link]
-
Angene Chemical (2023). 2-Bromo-5-fluoro-4-thiocyanatoaniline. [Link]
- Google Patents (2021). Preparation method of 2-bromo-5-fluoro-4-nitroaniline. CN113121358A.
- Google Patents (2020). Method for preparing 2-bromo-5-fluoroaniline. CN112110824A.
- Google Patents (2023). Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.
-
PubChem (2024). 2-Bromo-5-fluoro-4-nitroaniline. [Link]
-
PubChem (2024). 2-Bromo-5-fluoroaniline. [Link]
-
Shainyan, B. A., et al. (2020). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Russian Journal of General Chemistry, 90(8), 1436-1441. [Link]
Sources
preventing decomposition of 2-Bromo-5-fluoro-4-thiocyanatoaniline during reactions
Welcome to the dedicated technical support center for 2-Bromo-5-fluoro-4-thiocyanatoaniline. As a key intermediate in the synthesis of complex pharmaceutical agents and functional materials, its stability during chemical transformations is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the intricacies of working with this versatile yet sensitive molecule. My aim is to equip you with the foundational knowledge and practical protocols to mitigate decomposition and optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments with 2-Bromo-5-fluoro-4-thiocyanatoaniline. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: My reaction mixture is turning dark brown or black, and I'm observing significant precipitate formation.
-
Potential Cause: This is a strong indicator of oxidative polymerization of the aniline moiety. Anilines, particularly electron-rich ones, are susceptible to oxidation, which can be initiated by residual oxidizing agents, air (oxygen), or even certain metal catalysts.[1][2] The formation of polyaniline and other polymeric materials often results in insoluble, dark-colored byproducts.
-
Troubleshooting & Solutions:
-
Deoxygenate Your Reaction: Before adding 2-Bromo-5-fluoro-4-thiocyanatoaniline, thoroughly degas your solvent and reaction vessel by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use Fresh, High-Purity Solvents: Peroxides in older solvents can initiate oxidation. Use freshly distilled or commercially available anhydrous, deoxygenated solvents.
-
Control Oxidant Stoichiometry: If your reaction involves an oxidizing agent, ensure its stoichiometry is carefully controlled. Add the oxidant slowly and at a reduced temperature to minimize side reactions.
-
Consider a Milder Oxidant: If polymerization persists, explore the use of a milder oxidizing agent.
-
Problem 2: My NMR/LC-MS analysis shows a significant byproduct with a mass corresponding to the loss of the thiocyanate group or the addition of water.
-
Potential Cause: The thiocyanate group is susceptible to hydrolysis , particularly under strongly acidic or basic conditions. Acid-catalyzed hydrolysis can lead to the formation of a thiocarbamic acid intermediate, which can further decompose.[3][4] Basic conditions can also promote the cleavage of the C-S bond.
-
Troubleshooting & Solutions:
-
Strict pH Control: Maintain a neutral or near-neutral pH throughout your reaction and workup. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water, which is a reactant in the hydrolysis pathway.
-
Temperature Management: Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis.
-
Aqueous Workup Considerations: During aqueous workup, use cooled, deionized water and minimize the contact time. If possible, use a buffered aqueous solution for washing.
-
Problem 3: I'm observing an isomeric byproduct in my analysis. The mass is identical to my starting material, but the spectroscopic data is different.
-
Potential Cause: The thiocyanate group (-SCN) can isomerize to the more thermodynamically stable isothiocyanate group (-NCS).[3] This rearrangement can be catalyzed by various factors, including heat, Lewis acids, or even excess thiocyanate ions in solution.
-
Troubleshooting & Solutions:
-
Avoid High Temperatures: Keep reaction and purification temperatures as low as practically possible.
-
Judicious Use of Lewis Acids: If your protocol requires a Lewis acid, use the mildest one that is effective and in the lowest possible catalytic amount. Strong Lewis acids can promote isomerization.
-
Control Reagent Stoichiometry: If using a thiocyanate salt as a reagent in a preceding or concurrent step, avoid a large excess, as the free thiocyanate ion can catalyze the isomerization.
-
Problem 4: My yield is consistently low, and I'm isolating a significant amount of a heterocyclic compound, possibly a benzothiazole derivative.
-
Potential Cause: The ortho-positioning of the bromo and amino groups relative to each other, along with the thiocyanate group, creates the potential for intramolecular cyclization . The amino group can act as a nucleophile, attacking the electrophilic carbon of the thiocyanate to form a 2-aminobenzothiazole derivative.[5][6] This is a known reactivity pattern for anilines with ortho-substituents that can act as leaving groups or participate in cyclization.
-
Troubleshooting & Solutions:
-
Protect the Amine: If the amino group is not the desired reactive site in your transformation, consider protecting it with a suitable protecting group (e.g., Boc, Cbz, or acetyl). This will prevent its nucleophilic attack on the thiocyanate. The protecting group can be removed in a subsequent step.
-
Lower Reaction Temperature: This side reaction is often accelerated by heat. Running the reaction at a lower temperature can favor the desired intermolecular reaction over the intramolecular cyclization.
-
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base to deprotonate other sites without promoting the nucleophilicity of the aniline nitrogen.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting Decision Workflow
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-Bromo-5-fluoro-4-thiocyanatoaniline?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). It should be protected from light and moisture.
Q2: Is 2-Bromo-5-fluoro-4-thiocyanatoaniline sensitive to light?
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A: While these solvents may be necessary for certain reactions, be aware that protic solvents can participate in side reactions. They can act as nucleophiles, potentially reacting with the thiocyanate group, and can facilitate hydrolysis if water is present. If a protic solvent is required, ensure it is anhydrous and consider running the reaction at a lower temperature.
Q4: What purification methods are recommended?
A: Standard column chromatography on silica gel is often effective. However, prolonged exposure to silica gel, which can be slightly acidic, may lead to some degradation. To mitigate this, you can:
-
Use a less acidic stationary phase like neutral alumina.
-
Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).
-
Perform the chromatography as quickly as possible.
Q5: Are there any incompatible reagents I should be aware of?
A: Avoid strong oxidizing agents (which can cause polymerization), strong acids and bases (which can promote hydrolysis), and highly nucleophilic reagents that could displace the thiocyanate group. The compatibility with strong Lewis acids should be evaluated on a case-by-case basis, as they can promote isomerization or other side reactions.
Recommended Handling and Experimental Protocols
To minimize the risk of decomposition, a stringent and consistent experimental protocol is essential.
Protocol 1: General Handling and Weighing
-
Preparation: Before use, allow the container of 2-Bromo-5-fluoro-4-thiocyanatoaniline to warm to room temperature in a desiccator to prevent moisture condensation upon opening.
-
Inert Atmosphere: Perform all weighing and transfers in a glove box or under a gentle stream of inert gas.
-
Material Transfer: Use clean, dry spatulas and glassware. Avoid cross-contamination.
-
Storage after Use: After dispensing the required amount, purge the container with inert gas before tightly resealing and returning it to refrigerated storage.
Protocol 2: Setting up an Inert Atmosphere Reaction
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvent Preparation: Use freshly distilled or commercially available anhydrous, deoxygenated solvent. Transfer the solvent to the reaction flask via cannula or a dry syringe.
-
Reagent Addition: Add other solid reagents to the flask under a positive pressure of inert gas.
-
Addition of 2-Bromo-5-fluoro-4-thiocyanatoaniline: Dissolve the required amount of the aniline derivative in a minimal amount of anhydrous, deoxygenated solvent in a separate flask. Transfer this solution to the main reaction flask via cannula or syringe. This avoids exposing the solid to the reaction mixture headspace for an extended period.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Key Decomposition Pathways
Caption: Key Decomposition Pathways
Summary of Key Stability Parameters
| Parameter | Risk Factor | Mitigation Strategy |
| pH | Strongly acidic or basic conditions | Maintain neutral pH; use buffered solutions for workup. |
| Temperature | Elevated temperatures (> room temp.) | Perform reactions at the lowest effective temperature. |
| Atmosphere | Presence of oxygen | Use inert atmosphere (Argon or Nitrogen). |
| Water | Presence of moisture | Use anhydrous solvents and reagents. |
| Light | Exposure to UV or strong visible light | Protect from light using amber vials or foil. |
| Reagents | Strong oxidants, strong Lewis acids | Use mild reagents and catalytic amounts where possible. |
By understanding the inherent reactivity of 2-Bromo-5-fluoro-4-thiocyanatoaniline and implementing these preventative measures, you can significantly improve the success and reproducibility of your synthetic endeavors.
References
-
ChemRxiv. (n.d.). Aryl Thiocyanate as an Organic 'CN' Source: Circular Chemical Economy Approach to Access Thiocyano. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]
-
MDPI. (n.d.). Paired Electrolysis Enabled Cyanation of Diaryl Diselenides with KSCN Leading to Aryl Selenocyanates. Retrieved from [Link]
-
ACS Publications. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Retrieved from [Link]
-
PMC. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoroaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN. Retrieved from [Link]
-
RSC Publishing. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link]
-
ScienceDirect. (2025). Degradation of thiocyanate in aqueous solution by persulfate activated ferric ion. Retrieved from [Link]
-
ResearchGate. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective direct thiocyanation of anilines and phenols using novel hybrid nanocatalyst (MgONPs@VCA) under visible light induced photoredox catalysis. Retrieved from [Link]
-
PubMed. (2017). Organocatalytic Regioselective Concomitant Thiocyanation and Acylation of Oxiranes Using Aroyl Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. Retrieved from [Link]
-
PMC. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Retrieved from [Link]
-
MDPI. (n.d.). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials [mdpi.com]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chemrxiv.org [chemrxiv.org]
challenges in the scale-up of 2-Bromo-5-fluoro-4-thiocyanatoaniline production
Answering in the persona of a Senior Application Scientist.
Technical Support Center: Scale-Up of 2-Bromo-5-fluoro-4-thiocyanatoaniline
Welcome to the technical support guide for the synthesis and scale-up of 2-Bromo-5-fluoro-4-thiocyanatoaniline. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of organic synthesis and process chemistry. Our goal is to equip you with the foundational knowledge to anticipate and overcome challenges during the production of this key chemical intermediate.
Aryl thiocyanates are invaluable building blocks in medicinal chemistry, serving as precursors for a wide array of sulfur-containing functional groups and bioactive heterocyclic systems.[1] The specific molecule, 2-Bromo-5-fluoro-4-thiocyanatoaniline, presents a unique substitution pattern that makes it a valuable synthon. However, its multi-step synthesis and the inherent reactivity of the aniline moiety pose specific challenges during scale-up. This guide addresses these challenges directly.
Section 1: Proposed Synthetic Workflow & Mechanism
The most direct and scalable route to 2-Bromo-5-fluoro-4-thiocyanatoaniline involves the electrophilic thiocyanation of the 2-bromo-5-fluoroaniline precursor. The workflow diagram below outlines the key stages of this process.
Caption: Overall workflow for the synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline.
The core of the synthesis is the electrophilic substitution on the aniline ring. The amino group is a powerful activating ortho-, para-director. In 2-bromo-5-fluoroaniline, the position para to the amine is occupied by fluorine, and one ortho position is blocked by bromine. Therefore, the thiocyanation is directed to the C4 position. The reaction typically proceeds via an in situ generated electrophilic agent, such as N-thiocyanatosuccinimide (NTS), from N-bromosuccinimide (NBS) and a thiocyanate salt.[1]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoro-4-thiocyanatoaniline and Structurally Related Compounds
Abstract
2-Bromo-5-fluoro-4-thiocyanatoaniline is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating and sterically hindering bromo group, a strongly electron-withdrawing fluoro group, and a versatile thiocyanato group, presents a complex reactivity profile. This guide provides a comprehensive comparison of the reactivity of this key intermediate with a series of structurally analogous compounds. We will explore how the interplay of electronic and steric effects governs the outcomes of several key organic transformations. This analysis is supported by established chemical principles and detailed experimental protocols designed to probe and quantify these reactivity differences.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The nature and position of substituents on the aniline ring dictate the molecule's overall electronic properties, steric accessibility, and, consequently, its chemical reactivity. The target compound, 2-Bromo-5-fluoro-4-thiocyanatoaniline, is of particular interest due to its potential for elaboration into complex heterocyclic systems, such as benzothiazoles, which are privileged structures in drug discovery.[1]
The thiocyanate (-SCN) group is a versatile functional handle that can be converted into thiols, thioethers, and various sulfur-containing heterocycles.[2] The presence of halogen atoms (Br and F) offers sites for cross-coupling reactions or can influence the regioselectivity of further substitutions. Understanding the relative reactivity of the different functional groups within this molecule is paramount for its effective utilization in multi-step syntheses.
To elucidate these relationships, this guide will compare the reactivity of 2-Bromo-5-fluoro-4-thiocyanatoaniline (1) with the following structurally related compounds:
-
Compound 2: 4-Thiocyanatoaniline (removes Br and F)
-
Compound 3: 2-Bromo-4-thiocyanatoaniline (removes F)
-
Compound 4: 2-Fluoro-4-thiocyanatoaniline (replaces Br with F)
This selection allows for a systematic evaluation of the individual and combined effects of the halogen substituents on the reactivity of the aniline core.
Theoretical Framework: Predicting Reactivity through Substituent Effects
The reactivity of a substituted aniline is primarily governed by the electronic properties of its substituents, which can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[3] These effects modulate the electron density of the aromatic ring and the nucleophilicity of the amino group.
-
Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance (+R effect), increasing the ring's nucleophilicity and directing electrophiles to the ortho and para positions.[4]
-
Bromo Group (-Br): An EWG through its inductive effect (-I effect) but a weak EDG through resonance (+R effect). Overall, it is a deactivating group but still directs electrophilic substitution to the ortho and para positions.[5]
-
Fluoro Group (-F): The most electronegative element, it exerts a very strong -I effect. Like other halogens, it has a +R effect, but its inductive pull dominates, making it a deactivating group.[6]
-
Thiocyanato Group (-SCN): Generally considered an electron-withdrawing group due to the electronegativity of the nitrogen and sulfur atoms.
In our target compound 1 , the amino group's activating effect is tempered by the strong inductive withdrawal of the fluorine and bromine atoms. This electronic tug-of-war will significantly influence the rates and outcomes of reactions at the amino group, the aromatic ring, and the thiocyanato moiety. For instance, electron-withdrawing groups are known to decrease the basicity and nucleophilicity of the aniline nitrogen.[3]
Experimental Design for Comparative Reactivity Analysis
To quantitatively and qualitatively compare the reactivity of compounds 1-4 , we propose a series of well-established chemical transformations. The choice of these reactions is based on their ability to probe specific reactive sites on the molecules.
Experiment 1: N-Acylation to Assess Amino Group Nucleophilicity
N-acylation is a fundamental reaction that directly measures the nucleophilicity of the amino group. A less nucleophilic amine will react more slowly with an acylating agent. We will use a standard protocol involving acetyl chloride.
// Set colors edge [color="#4285F4"]; {rank=same; prep_reagents; prep_base; prep_acyl;} {rank=same; mix; react; monitor;} {rank=same; quench; isolate; analyze;} }
Caption: Experimental workflow for comparative N-acylation.
-
Preparation: In four separate 50 mL round-bottom flasks, dissolve 10 mmol of each aniline derivative (1-4 ) in 20 mL of dimethylformamide (DMF).
-
Reaction Setup: To each flask, add potassium carbonate (K₂CO₃, 2.07 g, 15 mmol) as a base.
-
Initiation: While stirring vigorously at room temperature, add acetyl chloride (0.71 mL, 10 mmol) dropwise to each flask.
-
Monitoring: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the mixture into 100 g of crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water (2 x 20 mL), and dry under vacuum.
-
Analysis: Determine the yield of the N-acetylated product and confirm its structure using NMR spectroscopy.
Experiment 2: Intramolecular Cyclization to Form Benzothiazoles
The synthesis of a 2-aminobenzothiazole ring system is a powerful transformation that relies on the nucleophilicity of both the aniline nitrogen and the sulfur of the thiocyanate group. This reaction provides insight into the overall electronic character of the molecule and its propensity to form heterocyclic structures.
// Reactant structure reactant [label=<
| Aniline Derivative |
![]() |
// Intermediate structure intermediate [label=<
| Thiocarbamide Intermediate |
![]() |
// Product structure product [label=<
| 2-Aminobenzothiazole |
![]() |
reactant -> intermediate [label="Br2, CH3COOH\n(Bromination)"]; intermediate -> product [label="Intramolecular\nCyclization"];
// Node styling reactant [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; product [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; }
Caption: Generalized mechanism for benzothiazole synthesis.
-
Preparation: Dissolve 5 mmol of the respective aniline derivative (1-4 ) in 25 mL of glacial acetic acid in a 100 mL flask.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (5.5 mmol) in 5 mL of glacial acetic acid dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization & Isolation: Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and recrystallize from ethanol to obtain the pure 2-aminobenzothiazole derivative.
-
Analysis: Characterize the product by melting point, IR, and NMR spectroscopy, and determine the reaction yield.
Anticipated Results and Comparative Discussion
The experimental outcomes will allow for a direct comparison of the reactivity of the four aniline derivatives. The results can be summarized and analyzed as follows.
Data Summary
| Compound | Structure | Substituents | Predicted N-Acylation Rate | Predicted Benzothiazole Yield |
| 1 | 2-Bromo-5-fluoro-4-thiocyanatoaniline | -Br, -F, -SCN | Slowest | Moderate |
| 2 | 4-Thiocyanatoaniline | -SCN | Fastest | Highest |
| 3 | 2-Bromo-4-thiocyanatoaniline | -Br, -SCN | Slow | High |
| 4 | 2-Fluoro-4-thiocyanatoaniline | -F, -SCN | Slower | Moderate-High |
Discussion of Reactivity Trends
N-Acylation Reactivity:
The rate of N-acylation is expected to follow the order: Compound 2 > Compound 4 > Compound 3 > Compound 1 .
-
Compound 2 (4-Thiocyanatoaniline): Lacking any deactivating halogens, the amino group in this molecule is the most nucleophilic. The only EWG is the thiocyanate group at the para position. This compound should react the fastest, serving as our baseline.
-
Compound 3 (2-Bromo-4-thiocyanatoaniline): The addition of a bromine atom ortho to the amino group introduces both steric hindrance and an inductive electron-withdrawing effect. This will decrease the nucleophilicity of the nitrogen, leading to a slower reaction rate compared to Compound 2.
-
Compound 4 (2-Fluoro-4-thiocyanatoaniline): Fluorine is less sterically bulky than bromine but possesses a much stronger inductive effect (-I).[6] This strong deactivation will likely make the amino group less nucleophilic than in Compound 3, resulting in a slower acylation rate.
-
Compound 1 (2-Bromo-5-fluoro-4-thiocyanatoaniline): This compound contains the deactivating effects of both bromine and fluorine. The cumulative electron-withdrawing nature of these substituents will render the amino group the least nucleophilic among the series, leading to the slowest rate of N-acylation.
Benzothiazole Formation:
The yield of the benzothiazole cyclization is influenced by the overall electron density of the ring and the ease of the electrophilic attack by the initially formed N-bromo species.
-
Compound 2: With the most electron-rich ring, it is expected to undergo the initial bromination and subsequent cyclization most readily, leading to the highest yield.
-
Compound 3 & 4: The presence of a single halogen deactivates the ring, which may lead to slightly lower yields compared to Compound 2. The relative yields will depend on the balance between the deactivating inductive effects and the directing resonance effects of the halogens.
-
Compound 1: The doubly halogenated ring is the most electron-deficient. This deactivation could make the intramolecular cyclization step more challenging, potentially resulting in lower yields or requiring more forcing reaction conditions. The presence of substituents can significantly impact the yields of such cyclization reactions.[7][8]
Conclusion
This guide outlines a systematic approach to comparing the reactivity of 2-Bromo-5-fluoro-4-thiocyanatoaniline with its structural analogs. By examining key transformations like N-acylation and benzothiazole synthesis, researchers can gain a clear understanding of how halogen substituents modulate the electronic and steric properties of the aniline scaffold. The predicted reactivity trend, where increasing halogen substitution leads to decreased nucleophilicity of the amino group and a more deactivated aromatic ring, provides a solid theoretical framework. The detailed experimental protocols included herein offer a practical means to validate these predictions and to inform the strategic design of synthetic routes utilizing these valuable chemical intermediates.
References
-
Lopez, G., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]
-
Lopez, G., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. PMC. Available at: [Link]
- BenchChem (2025).
-
Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
de la Lande, A., et al. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 2-arylbenzothiazole using o-haloanilines. ResearchGate. Available at: [Link]
-
MDPI (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. MDPI. Available at: [Link]
-
NIH (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]
-
Chemistry Steps (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
ACS Publications (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. Available at: [Link]
-
NC State University Libraries (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
PubChem (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. PubChem. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Der Pharma Chemica (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available at: [Link]
-
NIH (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]
- AFIT (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar.
- Sciencemadness Discussion Board (2009). question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board.
-
Chemistry LibreTexts (2025). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
BYJU'S (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]
-
MDPI (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
- ResearchGate (2025). An Efficient Synthesis of 4-Thiocyanato Anilines Using Benzyltrimethylammonium Dichloroiodate and Ammonium Thiocyanate in DMSO:H2O.
- ResearchGate (2025). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline.
-
Chemistry LibreTexts (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
- Stack Exchange (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Chemistry Stack Exchange.
-
NIH (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]
-
NIH (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. PMC. Available at: [Link]
-
YMER (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
validation of 2-Bromo-5-fluoro-4-thiocyanatoaniline structure through crystallography
An Objective Guide to the Structural Validation of 2-Bromo-5-fluoro-4-thiocyanatoaniline: A Crystallographic Approach
For researchers, scientists, and professionals in drug development, the precise knowledge of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth technical comparison of methodologies for the structural validation of 2-Bromo-5-fluoro-4-thiocyanatoaniline, a halogenated and thiocyanated aniline derivative with potential applications in medicinal chemistry. Our focus will be on the gold-standard method of single-crystal X-ray crystallography, contextualized by comparisons with other common analytical techniques.
Proposed Synthesis and Generation of Single Crystals
Proposed Synthesis of 2-Bromo-5-fluoro-4-thiocyanatoaniline
The proposed synthesis starts from the commercially available 2-bromo-5-fluoroaniline. The thiocyanato group can be introduced via electrophilic thiocyanation. A common method for this transformation involves the use of sodium thiocyanate in the presence of an oxidizing agent like bromine.[1]
Experimental Protocol:
-
Dissolution: Dissolve 2-bromo-5-fluoroaniline (1 equivalent) and sodium thiocyanate (3 equivalents) in a suitable solvent such as methanol. The choice of methanol is based on its ability to dissolve both the aniline and the thiocyanate salt.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the reactivity of the subsequent electrophilic substitution and minimize the formation of by-products.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in methanol saturated with sodium bromide dropwise to the cooled and stirred solution. The slow addition is necessary to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture for an additional hour at low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a large volume of water and neutralize with a mild base like sodium carbonate. The desired product, being organic, will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum. The crude product can be further purified by column chromatography or recrystallization.
Recrystallization for Single Crystal Growth
The purification of the synthesized 2-Bromo-5-fluoro-4-thiocyanatoaniline and the growth of single crystals suitable for X-ray diffraction can be achieved through recrystallization.[2] The choice of solvent is crucial and is determined by the solubility profile of the compound.
Experimental Protocol:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Hot Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals.
-
Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals carefully before proceeding to the crystallographic analysis.
Definitive Structural Validation by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful and non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3][4] It is the only method that can unambiguously determine the absolute structure of a molecule.[5]
Workflow for Crystallographic Validation
The process of validating a molecular structure using X-ray crystallography involves several key steps, from data collection to structure refinement and validation.
Caption: Workflow of single-crystal X-ray crystallographic analysis.
Experimental Protocol for Data Collection and Structure Solution
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.[7]
Key Crystallographic Data for Structural Confirmation
The output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains a wealth of information that unambiguously confirms the structure of 2-Bromo-5-fluoro-4-thiocyanatoaniline.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths | The distances between bonded atoms, confirming the connectivity. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[7] |
The Cambridge Structural Database (CSD) is a repository for small-molecule organic and metal-organic crystal structures and can be used to compare the determined structure with known compounds.[8]
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques are routinely used for characterization and provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atomic nuclei. For 2-Bromo-5-fluoro-4-thiocyanatoaniline, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
-
¹H NMR: Would show the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Would indicate the number of chemically non-equivalent carbon atoms.
-
¹⁹F NMR: Would provide information about the fluorine atom and its coupling to neighboring protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[9] For 2-Bromo-5-fluoro-4-thiocyanatoaniline, characteristic peaks for the N-H stretches of the aniline, the C≡N stretch of the thiocyanate, and the C-Br and C-F stretches would be expected.
Comparative Overview
Caption: Comparison of information from different analytical techniques.
| Technique | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry, packing | Unambiguous structural determination | Requires a suitable single crystal |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, solution-state conformation | Provides information in solution, useful for dynamic studies | Does not provide precise bond lengths and angles |
| Mass Spectrometry | Molecular weight, elemental composition | High sensitivity, requires very small sample amount | Does not provide structural information on its own |
| IR Spectroscopy | Presence of functional groups | Fast and simple | Provides limited structural information |
Conclusion
The unambiguous structural validation of novel chemical entities like 2-Bromo-5-fluoro-4-thiocyanatoaniline is a cornerstone of modern drug discovery and development. While techniques such as NMR, MS, and IR spectroscopy provide valuable and complementary data for the characterization of a new compound, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional atomic arrangement. The detailed structural insights gleaned from crystallography are invaluable for understanding structure-activity relationships, guiding further molecular design, and ensuring the intellectual property of new chemical matter. Therefore, a crystallographic validation should be considered an essential component of the comprehensive characterization of any novel compound with therapeutic potential.
References
-
Angene. (n.d.). 2-Bromo-5-fluoro-4-thiocyanatoaniline. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-thiocyanatoaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluoroaniline. PubChem. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-4-thiocyananiline. Retrieved from [Link]
-
Read, R. J., et al. (2011). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Structure, 19(10), 1395–1412. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
University of California, Davis. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. Malvern Panalytical. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Scientific Reports, 14(1), 1-16. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. scribd.com [scribd.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. rigaku.com [rigaku.com]
- 6. geo.umass.edu [geo.umass.edu]
- 7. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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